molecular formula C10H15N3O2 B1333433 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde CAS No. 26990-69-2

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde

Cat. No. B1333433
CAS RN: 26990-69-2
M. Wt: 209.24 g/mol
InChI Key: LWYDVSXDKNQUNB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde is a laboratory chemical . It has a molecular formula of C10H15N3O2 . It is used in the preparation of inhibitors of SARM1 for the treatment or prevention of axonal degeneration .

Scientific Research Applications

Synthesis and Characterization

  • Vilsmeier-Haak Formylation : This method is used to formylate N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of 4-formyl derivatives. It includes the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde through alkaline hydrolysis and heating of the acid formed. This process is significant in chemical synthesis and organic compound characterization (Attaryan et al., 2006).

  • Synthesis of Pyrazole-appended Quinolinyl Chalcones : A study demonstrated the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, using derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. These compounds show promising antimicrobial properties and moderate anti-oxidant activity (Prasath et al., 2015).

  • Novel Symmetric 1,4-Dihydropyridines Synthesis : This involves synthesizing 1,4-dihydropyridines bearing a pyrazole moiety at the 4-position, using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This method highlights rapid synthesis with good yield, contributing to advancements in heterocyclic chemistry and drug development (Thakrar et al., 2012).

  • Synthesis of Unsymmetrical 1,2,4,5-tetrazine Derivatives : This research focuses on synthesizing unsymmetrical tetrazine derivatives using 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. These compounds have potential applications in material science and pharmaceuticals due to their unique structural properties (Xu et al., 2012).

  • Antimicrobial Activity of Chitosan Schiff Bases : The study synthesized and characterized chitosan Schiff bases using heteroaryl pyrazole derivatives like 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde. These compounds demonstrated significant antimicrobial activity, highlighting their potential in biomedical applications (Hamed et al., 2020).

properties

IUPAC Name

1,3-dimethyl-5-morpholin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8-9(7-14)10(12(2)11-8)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDVSXDKNQUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380126
Record name 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde

CAS RN

26990-69-2
Record name 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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